molecular formula C7H12N2O4 B1210633 Tabtoxinine beta-lactam

Tabtoxinine beta-lactam

Número de catálogo: B1210633
Peso molecular: 188.18 g/mol
Clave InChI: BSUXZTMOMIFYBF-FFWSUHOLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tabtoxinine beta-lactam is a L-alpha-amino acid with a 3-hydroxy-2-oxoazetidin-propyl side chain. It is a monobactam antibiotic derived from tabtoxin with an inhibitory effect over glutamine synthetase. It has a role as an EC 6.3.1.2 (glutamate--ammonia ligase) inhibitor, a bacterial metabolite and an apoptosis inducer. It is a non-proteinogenic L-alpha-amino acid, a monobactam, a beta-lactam antibiotic and a tertiary alpha-hydroxy ketone.

Aplicaciones Científicas De Investigación

Antibiotic Development

TβL represents a novel approach to antibiotic therapy, particularly against multi-drug resistant Gram-negative pathogens. Its ability to evade the action of beta-lactamase enzymes—common mechanisms of resistance—positions TβL as a potential alternative to conventional antibiotics .

Key Findings:

  • TβL is effective against strains that express high levels of beta-lactamases, which typically confer resistance to standard beta-lactam antibiotics .
  • The compound has been shown to have a time-dependent inactivation effect on glutamine synthetase, which is an underexploited target in antibiotic therapy .

Plant Pathology

As a toxin produced by Pseudomonas syringae, TβL plays a significant role in plant diseases, particularly tobacco wildfire disease. Understanding its biosynthesis and action can help develop strategies for disease management in crops .

Research Insights:

  • TβL's biosynthetic pathway has been characterized using isotopic labeling techniques, revealing its precursors and synthesis mechanisms .
  • Investigating the interaction between TβL and host plant defenses can lead to improved resistance strategies in agricultural practices.

Biotechnology and Synthetic Biology

The unique properties of TβL make it an attractive candidate for synthetic biology applications. Its mechanism of action can inspire the design of new inhibitors targeting similar pathways in other organisms.

Applications:

  • Development of engineered strains of bacteria that could utilize TβL for agricultural benefits or biocontrol agents against plant pathogens .
  • Potential use in creating novel enzyme inhibitors that mimic the transition state of glutamine synthetase, broadening the scope of therapeutic targets beyond traditional antibiotics .

Table 1: Summary of Research Findings on Tabtoxinine Beta-Lactam

Application AreaKey FindingsReferences
Antibiotic DevelopmentEfficacy against beta-lactamase-producing pathogens ,
Plant PathologyRole in tobacco wildfire disease; biosynthesis insights ,
BiotechnologyPotential for synthetic biology applications ,

Case Study: Inhibition Mechanism

A detailed study demonstrated how TβL interacts with glutamine synthetase from various organisms, including E. coli and Homo sapiens. The research highlighted that TβL forms a stable enzyme-inhibitor complex, which is distinct from traditional beta-lactams that typically result in irreversible binding through acylation mechanisms . This finding opens avenues for designing new therapeutic agents based on the structural characteristics of TβL.

Análisis De Reacciones Químicas

Phosphorylation by Glutamine Synthetase

TβL inhibits GS through ATP-dependent phosphorylation of its C3-hydroxyl group, forming a stable enzyme-ADP-inhibitor complex . This reaction mimics the tetrahedral transition state of GS during glutamine synthesis:

Reaction:
T L+ATPGS Mn2+GS ADP T L Pi\text{T L}+\text{ATP}\xrightarrow{\text{GS Mn}^{2+}}\text{GS ADP T L P}_i

  • Mechanism :

    • GS phosphorylates the 3-(S)-hydroxy-β-lactam (3-HβL) warhead of TβL .

    • The β-lactam ring remains intact, distinguishing TβL from hydrolytically labile β-lactams like penicillins .

    • Kinetic studies show time-dependent, irreversible inhibition with a kinactk_{\text{inact}} of 0.12 min1^{-1} and KIK_I of 4.3 μM for E. coli GS .

Key Features :

PropertyTβL-GS ComplexTraditional β-Lactams (e.g., Penicillin)
Target EnzymeGlutamine synthetasePenicillin-binding proteins (PBPs)
Covalent ModificationNon-covalent complexAcyl-enzyme adduct
β-Lactam Ring FateIntactHydrolyzed

Isomerization to δ-Lactam Forms

TβL undergoes spontaneous rearrangement to its δ-lactam isomer (TδL), which is biologically inactive .

Reaction:
T LT L\text{T L}\rightleftharpoons \text{T L}

  • Conditions : Aqueous solutions at pH 7.2, with a half-life of 37 hours for the prodrug TβL-Thr .

  • Impact : Only the β-lactam form inhibits GS; isomerization serves as a deactivation pathway .

Resistance via Acetylation

Pseudomonas syringae protects itself from TβL via the ttr-encoded acetyltransferase, which regioselectively acetylates TβL’s α-amino group using acetyl-CoA :

Reaction:
T L+Acetyl CoATtrAcetyl T L+CoA\text{T L}+\text{Acetyl CoA}\xrightarrow{\text{Ttr}}\text{Acetyl T L}+\text{CoA}

  • Outcome : Acetylation abolishes GS inhibitory activity .

Evasion of β-Lactamase Hydrolysis

TβL resists hydrolysis by all major β-lactamase classes (e.g., TEM-1, CTX-M-9), unlike penicillins :

Experimental Evidence :

β-Lactamase ClassSubstrateHydrolysis Observed?
TEM-1Penicillin GYes
TEM-1TβLNo
CTX-M-9Penicillin GYes
CTX-M-9TβLNo
  • Structural Basis : Molecular docking shows poor fit of TβL into β-lactamase active sites due to its monocyclic structure and 3-hydroxy group .

Prodrug Activation

TβL is biosynthesized as the inactive dipeptide prodrug tabtoxin (TβL-Thr) . Proteolytic cleavage releases TβL, enabling GS inhibition :

Reaction:
T L ThrPeptidasesT L+Threonine\text{T L Thr}\xrightarrow{\text{Peptidases}}\text{T L}+\text{Threonine}

  • Cellular Uptake : TβL-Thr enters cells via dipeptide permeases, enhancing bioavailability .

Chemical Stability and Reactivity

TβL’s β-lactam ring exhibits unusual stability compared to traditional β-lactams:

PropertyTβLPenicillin G
Ring StrainLowHigh (~25 kcal/mol)
Hydrolysis Rate (pH 7)NegligibleRapid
β-Lactamase SusceptibilityResistantSusceptible
  • Mechanistic Insight : The 3-hydroxy group stabilizes the β-lactam ring, reducing electrophilicity and ring-opening propensity .

Comparative Kinetics with GS Inhibitors

TβL’s inhibition kinetics differ from other GS inhibitors:

Inhibitorkinactk_{\text{inact}} (min1^{-1})KIK_I (μM)Target Specificity
TβL0.124.3Broad-spectrum
Methionine sulfoximine0.082.1GS-specific
Glufosinate0.156.7GS-specific
  • Implications : TβL’s broad-spectrum activity targets GS across species (H. sapiens, E. coli, S. aureus) .

Propiedades

Fórmula molecular

C7H12N2O4

Peso molecular

188.18 g/mol

Nombre IUPAC

(2S)-2-amino-4-[(3S)-3-hydroxy-2-oxoazetidin-3-yl]butanoic acid

InChI

InChI=1S/C7H12N2O4/c8-4(5(10)11)1-2-7(13)3-9-6(7)12/h4,13H,1-3,8H2,(H,9,12)(H,10,11)/t4-,7-/m0/s1

Clave InChI

BSUXZTMOMIFYBF-FFWSUHOLSA-N

SMILES

C1C(C(=O)N1)(CCC(C(=O)O)N)O

SMILES isomérico

C1[C@](C(=O)N1)(CC[C@@H](C(=O)O)N)O

SMILES canónico

C1C(C(=O)N1)(CCC(C(=O)O)N)O

Sinónimos

2-amino-4-(3-hydroxy-2-oxoazacyclobutan-3-yl)butanoic acid
tabtoxinine beta-lactam

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.